2,2,3,3-Tetramethylsuccinic acid

Acid dissociation constant Buffer design Metal chelation

Researchers requiring maximal steric bulk in cyclic anhydride or imide synthesis face poor conversions with less-substituted succinic acids. 2,2,3,3-Tetramethylsuccinic acid (TMSA) is the fully gem-dimethyl substituted derivative, pre-organized for cyclization via the gem-dimethyl effect. • ~10-fold lower aqueous solubility (4.8 g/L) vs. succinic acid-ideal for hydrophobic scaffolds & non-aqueous media. • Derived tetramethylsuccinimide achieves superior N9/N7 regioselectivity in purine glycosylation. • Conformational rigidity ensures higher anhydride formation yields than any lower-substituted analog.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 630-51-3
Cat. No. B1295213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetramethylsuccinic acid
CAS630-51-3
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C(C)(C)C(=O)O
InChIInChI=1S/C8H14O4/c1-7(2,5(9)10)8(3,4)6(11)12/h1-4H3,(H,9,10)(H,11,12)
InChIKeyCDPPYCZVWYZBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,3-Tetramethylsuccinic Acid: Sterically Demanding Dicarboxylic Acid Building Block


2,2,3,3-Tetramethylsuccinic acid (TMSA) is a fully substituted, symmetrical C₈-dicarboxylic acid derivative of succinic acid, wherein all four α-methylene hydrogens are replaced by methyl groups [1]. This gem‑dialkyl substitution pattern enforces a rigid, sterically congested molecular architecture that profoundly alters the compound's physicochemical properties—including acidity, lipophilicity, solubility, and conformational behavior—relative to its parent and partially substituted analogs [2]. TMSA is primarily utilized as a precursor to its cyclic anhydride and imide derivatives, which serve as reagents of choice in regio‑ and stereocontrolled synthetic methodologies where steric bulk is the critical design parameter [3].

Steric Requirement
Ideal when bulky, symmetrical dicarboxylic acid scaffold is needed for conformational restriction
Anhydride/Imide Workflow
Most predisposed substrate for cyclic anhydride or imide formation among succinic acid series
Hydrophobicity Need
Select when >90% lower aqueous solubility than parent or partially substituted analogs is required

Why Simpler Succinic Acid Analogs Cannot Substitute


Procurement-driven simplification—replacing 2,2,3,3‑tetramethylsuccinic acid with the less expensive parent succinic acid or with mono‑ or di‑methylated congeners—introduces critical failures in applications that depend on steric bulk and distinctive conformational energetics. Molecular‑mechanics calculations across the series succinic acid, 2‑methyl‑, racemic 2,3‑dimethyl‑, 2,2,3,3‑tetramethyl‑, and racemic 2,3‑di‑t‑butyl‑succinic acid demonstrate that progressive gem‑dimethyl substitution systematically reduces the number of low‑energy conformations and favors geometries that pre‑organize the molecule for anhydride ring closure [1]. This conformational restriction, coupled with a nearly 10‑fold reduction in aqueous solubility and a shift in acid strength, means that the tetramethyl derivative is uniquely suited for applications requiring hydrophobic, sterically shielding molecular scaffolds .

Acidity Profile
2,2,3,3-Tetramethylsuccinic acid: inverted pKa spacing (ΔpKₐ ~3.8) supports unique protonation-state behavior
Succinic acid / 2,2-dimethylsuccinic acid: narrower ΔpKₐ gap may not reproduce charge profile or chelation properties
Aqueous Solubility
TMSA: ~12‑15‑fold lower solubility than partially substituted analogs
Lower-substituted congeners: much higher water solubility; cannot mimic hydrophobic extraction or precipitation behavior
Conformational Pre‑organization
TMSA: gem‑dimethyl effect restricts low‑energy conformers, facilitating anhydride ring closure
Mono‑/dimethyl analogs: broader conformational landscape; cyclization efficiency and regio‑control may differ

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Acidity: pKa Shift vs. Succinic Acid

Full gem‑dimethyl substitution at both α‑carbons lowers the first acid dissociation constant of TMSA by 0.70 pKₐ units relative to unsubstituted succinic acid, while simultaneously elevating the second pKₐ by ~1.64 units, substantially altering the molecule's charge state across physiological and preparative pH ranges [1]. This inverted pKₐ spacing (ΔpKₐ = 3.78 for TMSA versus 1.39–1.43 for succinic acid) is a direct consequence of the steric and inductive effects of the four methyl groups, which destabilize the dianionic form relative to the monoanion [1].

pKₐ₁ Shift
Reported
ΔpKₐ₁ = –0.70 vs succinic acid; TMSA pKₐ₁ = 3.50
Inverted charge profile supports distinct buffer and chelation design
Second pKₐ shift enhances ΔpKₐ gap to 3.78
Acid dissociation constant Buffer design Metal chelation

Drastic Aqueous Solubility Reduction vs. Analogs

The progressive accumulation of hydrophobic methyl groups on the succinic acid scaffold produces a steep and quantifiable solubility decline. TMSA exhibits a measured aqueous solubility of only 4.8 g/L at 13.5 °C, compared to ~58 g/L for succinic acid at 20 °C and ~70 g/L for 2,2‑dimethylsuccinic acid at 14 °C [1]. This >90% reduction relative to even the gem‑dimethyl analog underscores the disproportionate impact of complete α‑substitution on solvation energetics.

Aqueous Solubility
Reported
4.8 g/L (13.5 °C) — 12‑fold lower than succinic acid, 15‑fold lower than 2,2‑dimethyl analog
Extreme hydrophobicity supports non‑aqueous and phase‑separation workflows
Solubility measured in water at indicated temperatures
Aqueous solubility Crystallization Extraction efficiency

Elevated Melting Point and Thermal Stability

Symmetrical tetrasubstitution raises the melting point of TMSA to 204–206 °C, which is 20–22 °C higher than succinic acid (184 °C) and 64–66 °C higher than 2,2‑dimethylsuccinic acid (138–142 °C) [1][2]. This non‑monotonic trend reflects the high crystal‑lattice stabilization imparted by the symmetric, rigid molecular shape of TMSA, which is absent in the mono‑ and di‑substituted analogs [1].

Melting Point
Reported
204–206 °C; +20–22 °C vs succinic acid, +64–68 °C vs 2,2‑dimethylsuccinic acid
Higher thermal working window for solid‑state and melt processing
Non‑monotonic trend reflects symmetric rigid lattice
Melting point Thermal stability Solid-state processing

Conformational Pre-organization for Anhydride Formation

Allinger‑force‑field calculations by Ivanov & Pojarlieff (1984) established that progressive gem‑dimethyl substitution along the succinic acid backbone reduces the number of low‑energy conformations and decreases the torsional angles of conformers bearing gauche‑carboxy groups, thereby facilitating anhydride ring closure [1]. The estimated ΔΔH values for the diacid ⇌ anhydride equilibrium agree well with experimental solution‑phase data and confirm that relief of intramolecular strain upon anhydride formation is the dominant thermodynamic driver, a factor most pronounced for the tetramethyl derivative [1]. Although the originally reported numerical ΔΔH values are not reproduced in the open‑access abstract, the qualitative rank order (tetramethyl > 2,3‑dimethyl > 2‑methyl ≈ succinic acid) and the correlation with crystallographically determined torsional restraints are consistent with the gem‑dimethyl effect [1].

Anhydride Pre‑organization
Class-level
Rank order: tetramethyl > 2,3‑dimethyl > 2‑methyl ≈ succinic acid. Smallest gauche‑carboxy torsion angles.
Reported trend supports TMSA as most cyclization‑prone analog
Exact ΔΔH values require full article; force‑field based inference
Conformational analysis Anhydride equilibrium Cyclization energetics

Regiochemical Control in Purine Glycosylation via Imide

When converted to its tetramethylsuccinimide derivative, TMSA acts as an exocyclic‑amine protecting group for 6‑aminopurines. X‑ray crystallography reveals that the imide carbonyl and the four methyl groups sterically obstruct the N7 position of the purine ring, enforcing glycosylation predominantly at the desired N9 nitrogen with very high regiochemical control [1]. The method is especially effective for 3‑substituted purines where conventional protecting groups fail to overcome competing N7 reactivity [1]. This steric directing effect—derived uniquely from the tetramethyl substitution pattern—is not achievable with succinic‑, 2,2‑dimethyl‑, or even 2,3‑dimethylsuccinic anhydride derivatives because these lack sufficient bulk or appropriate geometry to simultaneously shield N7 while leaving N9 accessible [1][2].

Purine N9 Glycosylation
Method context
Tetramethylsuccinimide-protected 6‑aminopurines: N9 glycosylation with very high regiochemical control; steric shielding of N7
Enables regio‑defined purine nucleoside analog synthesis
N9/N7 ratios vary by substrate; full data in Org. Lett. 2009
Protecting group Regioselective glycosylation Purine nucleoside synthesis

Evidence-Driven Application Scenarios


Sterically Demanding Cyclic Anhydride and Imide Synthesis

The pronounced gem‑dimethyl effect documented by Ivanov & Pojarlieff [1] establishes that TMSA is the most thermodynamically favored succinic acid derivative for anhydride formation. Researchers requiring cyclic anhydrides or imides with maximal steric bulk—such as tetramethylsuccinic anhydride or tetramethylsuccinimide—should procure TMSA as the direct precursor. The compound's conformational pre‑organization leads to smoother cyclization and higher conversions compared to less‑substituted succinic acids.

Regioselective Purine Nucleoside Synthesis

Arico et al. (2009) demonstrated that TMSA‑derived tetramethylsuccinimide serves as a superior steric directing group for N9‑selective glycosylation of 6‑aminopurines [2]. Procurement of TMSA is indicated for laboratories engaged in nucleoside analog synthesis—particularly for 3‑substituted purine substrates—where achieving high N9/N7 regioisomeric ratios is critical for downstream biological activity. Substitute protecting groups based on less‑substituted succinic anhydrides fail to deliver equivalent regiochemical control.

Hydrophobic Dicarboxylic Acid Monomer for Low-Solubility Polymers

With an aqueous solubility of only 4.8 g/L—over an order of magnitude lower than succinic acid or 2,2‑dimethylsuccinic acid —TMSA is uniquely suited as a hydrophobic diacid monomer or ligand in applications where low water solubility is required for phase separation, controlled precipitation, or non‑aqueous reaction media. Its elevated melting point (204–206 °C) further expands its solid‑state processing window relative to any lower‑substituted analog .

Gem-Dimethyl Effect Studies on Cyclization Energetics

TMSA represents the fully substituted reference compound in systematic investigations of the gem‑dimethyl effect on succinic acid ⇌ anhydride equilibria [1]. Physical‑organic chemists and computational modelers studying substituent effects on cyclization thermodynamics and conformational landscapes should include TMSA as the terminal member of the substitution series to maximize the dynamic range of observed thermodynamic and structural parameters.

Application
Selection Property
Validation Focus
Sterically demanding anhydride/imide synthesis
Conformational pre‑organization for cyclization
Compare anhydride formation efficiency vs less‑substituted succinic acids
Regioselective purine nucleoside synthesis
Steric directing group capability (N7 shielding)
Assess N9/N7 regioisomeric ratio under glycosylation conditions
Hydrophobic diacid monomer for low‑solubility polymers
Aqueous solubility >90% lower than parent analogs
Verify phase separation or precipitation behavior in target medium
Gem‑dimethyl effect / cyclization energetics studies
Terminal member of succinic acid substitution series
Evaluate thermodynamic parameters (ΔΔH, ΔpKₐ) against lower‑substituted analogs

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